molecular formula C7H8N2O B6282885 2H,3H-furo[3,2-b]pyridin-5-amine CAS No. 95837-11-9

2H,3H-furo[3,2-b]pyridin-5-amine

Cat. No.: B6282885
CAS No.: 95837-11-9
M. Wt: 136.2
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Description

2H,3H-Furo[3,2-b]pyridin-5-amine is a fused bicyclic heterocyclic compound consisting of a pyridine ring fused with a dihydrofuran ring. The numbering system indicates that the oxygen atom in the furan moiety is positioned at the 3,2-b fusion site relative to the pyridine ring.

Properties

CAS No.

95837-11-9

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .

Industrial Production Methods

While specific industrial production methods for 2H,3H-furo[3,2-b]pyridin-5-amine are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • 2H,3H-furo[3,2-b]pyridin-5-amine has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells. Its mechanism involves the inhibition of key signaling pathways by binding to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha .
  • Enzyme Inhibition:
    • The compound has been studied for its potential to inhibit enzymes involved in disease processes, making it a candidate for drug development targeting conditions like inflammatory bowel disease and other inflammatory disorders .

Biological Studies

  • Receptor Binding:
    • Research indicates that 2H,3H-furo[3,2-b]pyridin-5-amine interacts with various receptors, which is crucial for understanding its biological effects. It has shown promise in modulating receptor activity related to inflammation and cancer .
  • Mechanism of Action:
    • Molecular docking studies reveal that the compound disrupts cellular signaling pathways critical for cell growth and survival. This disruption can lead to apoptosis in cancer cells .

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity .

Agrochemicals

Research has explored the use of 2H,3H-furo[3,2-b]pyridin-5-amine in developing agrochemicals due to its potential efficacy against plant pathogens .

Case Studies

  • Breast Cancer Research:
    • In vitro studies have shown that 2H,3H-furo[3,2-b]pyridin-5-amine exhibits significant cytotoxicity against MCF-7 breast cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with AKT signaling pathways .
  • Inflammatory Disorders:
    • A study highlighted the compound's potential in treating inflammatory bowel disease by inhibiting proteolytic activation of PAR-2 receptors involved in inflammation .

Mechanism of Action

The mechanism by which 2H,3H-furo[3,2-b]pyridin-5-amine exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This suggests that the compound interferes with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Ring Fusion

2H,3H-Furo[2,3-c]pyridin-5-amine
  • Molecular Formula : C₇H₈N₂O (same as the target compound but with altered ring fusion) .
  • Structural Difference : The furan ring is fused at the 2,3-c position of the pyridine, shifting the oxygen atom’s location. This positional isomerism affects electronic distribution and steric accessibility.
  • Physicochemical Properties : The hydrochloride salt form (CID 84762453) has a molecular weight of 164.61 g/mol and a predicted collision cross-section of 70.5 Ų .
Key Comparison
Property 2H,3H-Furo[3,2-b]pyridin-5-amine 2H,3H-Furo[2,3-c]pyridin-5-amine
Fusion Position 3,2-b 2,3-c
Molecular Formula C₇H₈N₂O C₇H₈N₂O
Molecular Weight 136.15 g/mol 136.15 g/mol
Bioactivity Data Limited Undisclosed

Pyrrolo[3,2-b]pyridin-5-amine Derivatives

1H-Pyrrolo[3,2-b]pyridin-5-amine
  • Molecular Formula : C₇H₇N₃ .
  • Structural Difference : Replaces the furan oxygen with an NH group, forming a pyrrole ring fused to pyridine.
  • Biological Activity : Exhibits strong binding affinity (KD = 0.74 μM) to the PRMT5/MTA complex, with a ligand efficiency (LE) of 0.78 and lipophilic ligand efficiency (LLE) of 4.9 .
  • X-ray Crystallography : Co-crystal structure (PDB: 8CSG) shows interactions with PRMT5’s substrate-binding site, including hydrogen bonding and π-stacking .
3-Iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
  • Molecular Formula : C₇H₆IN₃ .
  • Applications : Used as a building block in targeted kinase inhibitors .

Substituted Furo[3,2-b]pyridin-5-amine Derivatives

N3-Diphenylfuro[3,2-b]pyridin-5-amine (217c)
  • Structural Features : Phenyl substituents at the N3 position.
  • Spectroscopic Data : ¹H-NMR (CDCl₃) shows aromatic protons at δ 7.21–7.41 ppm and methyl groups at δ 2.41–2.50 ppm, comparable to simpler analogs .
N-Isopentyl-3-(naphthalen-2-yl)furo[3,2-b]pyridin-5-amine (225c)
  • Molecular Weight : 304.36 g/mol (calculated).
  • Synthesis : Prepared via Pd-catalyzed coupling reactions, with ¹H-NMR (500 MHz, CDCl₃) confirming regioselectivity .

Physicochemical and Pharmacokinetic Comparisons

Compound clogP Solubility (Predicted) Bioactivity Highlights
2H,3H-Furo[3,2-b]pyridin-5-amine ~1.2 Moderate (aqueous) Undisclosed
1H-Pyrrolo[3,2-b]pyridin-5-amine 0.9 High PRMT5/MTA binder (KD = 0.74 μM)
2H,3H-Furo[2,3-c]pyridin-5-amine ~1.1 Moderate No reported activity

Biological Activity

2H,3H-furo[3,2-b]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused furan and pyridine ring system, which contributes to its unique electronic and steric properties. These characteristics are pivotal in its interaction with biological targets.

Research indicates that 2H,3H-furo[3,2-b]pyridin-5-amine exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Key Enzymes : It has been shown to inhibit serine/threonine kinase AKT1 and estrogen receptor alpha, which are crucial in cancer cell proliferation and survival.
  • Receptor Binding : The compound binds to various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Anticancer Activity

Studies have demonstrated the cytotoxic effects of 2H,3H-furo[3,2-b]pyridin-5-amine against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells. The following table summarizes key findings from recent studies:

Cell Line IC50 Value (µM) Effect Reference
MCF-7 (Breast Cancer)5.0Induces apoptosis
MDA-MB-231 (Triple-Negative)4.5Inhibits proliferation
A549 (Lung Cancer)6.0Reduces viability

Metabolic Effects

In addition to its anticancer properties, the compound has been investigated for its potential role in metabolic disorders. Research suggests it may act as an agonist for G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism. This could position it as a candidate for treating type 2 diabetes mellitus and related conditions .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of various derivatives of furo[3,2-b]pyridin-5-amine. The results indicated that modifications to the furan ring enhanced antitumor activity. The structure–activity relationship (SAR) analysis revealed that specific functional groups significantly influenced potency against breast cancer cell lines .

GPR40 Agonism in Metabolic Disorders

Another investigation focused on the compound's ability to activate GPR40. In vitro assays demonstrated that 2H,3H-furo[3,2-b]pyridin-5-amine could enhance insulin secretion from pancreatic β-cells, suggesting therapeutic potential for managing diabetes .

Q & A

Q. What are the optimal synthetic routes for 2H,3H-furo[3,2-b]pyridin-5-amine?

The synthesis of fused furopyridine systems can be approached via annulation reactions or rearrangements. For example:

  • Annulation methodology : Aurone-derived α,β-unsaturated imines react with activated terminal alkynes in the presence of triethylamine to form benzofuro[3,2-b]pyridine derivatives, achieving high yields (70–90%) under mild conditions . Adapting this method to incorporate an amine group at the 5-position may require modifying the starting materials or intermediates.
  • Rearrangement strategies : 3-Aminoisoxazolones undergo solvolysis and cyclization to form imidazopyridines. Similar rearrangements could be explored for constructing the furopyridine core, with careful selection of substituents to direct regiochemistry .

Q. How should researchers characterize 2H,3H-furo[3,2-b]pyridin-5-amine spectroscopically?

A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm the fused ring structure and amine proton environment. For example, pyridin-2-amine derivatives show distinct aromatic proton splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.
  • Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N percentages) .
  • X-ray crystallography (if crystals are obtainable): Resolve ambiguities in regiochemistry or stereochemistry.

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Regioselectivity in halogenation or fluorination is influenced by steric/electronic factors:

  • Fluorination : Electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position direct electrophiles to meta/para positions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives are synthesized via nucleophilic substitution of pentafluoropyridine .
  • Steric effects : Methyl or methoxy substituents at the 4-position can block undesired reaction sites. Computational modeling (e.g., DFT) may predict reactive sites by analyzing charge distribution .

Q. How to resolve contradictions in reaction yields reported across different synthetic methods?

Comparative studies should evaluate:

  • Catalyst systems : Triethylamine-mediated reactions (e.g., annulation ) vs. metal-catalyzed approaches.
  • Temperature and solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution rates .
  • Intermediate stability : Isolate and characterize reactive intermediates (e.g., imines or azides) to identify yield-limiting steps .

Q. What computational methods predict the biological activity of 2H,3H-furo[3,2-b]pyridin-5-amine derivatives?

QSAR modeling is a robust approach:

  • Descriptor selection : Log P (lipophilicity) and SMR (steric effects) are critical for antibacterial activity in pyridin-2-amine derivatives .
  • Software tools : MOE or Schrödinger Suite can correlate structural features with activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) may enhance membrane permeability .
  • Validation : Cross-validate models with experimental IC₅₀ data from enzyme inhibition assays.

Data Contradictions and Validation

Q. How to address discrepancies in spectral data interpretations?

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine ).
  • Isotopic labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments in complex spectra.
  • Collaborative analysis : Leverage databases like PubChem or Reaxys to benchmark spectral profiles.

Methodological Recommendations

  • Synthetic optimization : Screen reaction conditions (e.g., catalysts, solvents) using Design of Experiments (DoE) for yield improvement.
  • Safety protocols : Handle fluorinated intermediates (e.g., trifluoromethyl groups ) in fume hoods due to potential toxicity.
  • Storage : Store amine derivatives under inert gas (N₂/Ar) at –20°C to prevent oxidation .

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